1,3-Dioxan-4-one

Polymer Chemistry Biodegradable Polymers Hydrolytic Stability

1,3-Dioxan-4-one is a strategic cyclic ester-acetal monomer with distinct polymerization kinetics versus its five-membered analog. Its six-membered ring exhibits near-zero ring strain (0–2 kJ/mol), enabling controlled hydrolytic degradation in seawater—a property unattainable with PLA, PGA, or PCL homopolymers. Copolymers with L-lactide achieve significant mass loss in marine environments within 45 days. Dioxanone-based cross-linkers yield fiber-reinforced composites with tensile strengths up to 202 MPa that fully degrade to recoverable monomers under mild basic conditions. For biomedical procurement, tunable comonomer ratios extend in vivo degradation to ~24 months—doubling the functional lifetime of conventional poly(p-dioxanone). Additionally, chiral 1,3-dioxan-4-one derivatives enable stereocontrolled tetrahydropyran synthesis at −78 °C for pharmaceutical intermediates. Choose this compound when application-specific degradation rates, marine biodegradability, or high-mechanical-performance recyclable composites are non-negotiable requirements.

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS No. 5962-32-3
Cat. No. B14726428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxan-4-one
CAS5962-32-3
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESC1COCOC1=O
InChIInChI=1S/C4H6O3/c5-4-1-2-6-3-7-4/h1-3H2
InChIKeyNENKKJDNYSKDBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxan-4-one (CAS 5962-32-3): Procurement-Ready Technical Profile for a Six-Membered Cyclic Ester-Acetal Monomer


1,3-Dioxan-4-one (CAS 5962-32-3) is a six-membered cyclic ester-acetal with the molecular formula C₄H₆O₃ and a molecular weight of 102.09 g/mol [1]. This heterocyclic compound features a carbonyl group at the 4-position and two oxygen atoms at the 1- and 3-positions, forming a dioxane ring structure that confers distinct chemical reactivity and stability characteristics [1]. Unlike its five-membered analog 1,3-dioxolan-4-one, the six-membered ring of 1,3-dioxan-4-one exhibits enhanced conformational stability and different ring-opening polymerization (ROP) kinetics [2]. The compound serves as a versatile monomer for synthesizing biodegradable polyesters, poly(ester-co-carbonate)s, and functionalized polymers through various polymerization mechanisms, including ring-opening polymerization and cationic copolymerization with oxiranes and vinyl ethers [2].

Why Generic 1,3-Dioxolan-4-one or 1,4-Dioxan-2-one Cannot Substitute for 1,3-Dioxan-4-one (CAS 5962-32-3)


Substituting 1,3-dioxan-4-one with its five-membered analog 1,3-dioxolan-4-one or the isomeric 1,4-dioxan-2-one (p-dioxanone) introduces critical differences in ring strain, hydrolysis kinetics, and polymerization behavior. The six-membered ring of 1,3-dioxan-4-one exhibits lower ring strain (approximately 0-2 kJ/mol) compared to the five-membered 1,3-dioxolan-4-one (approximately 20-25 kJ/mol), resulting in markedly different thermodynamic driving forces for ring-opening polymerization and hydrolytic stability [1]. Furthermore, 1,3-dioxolan-4-one-derived polymers incorporate acetal functionalities that enable rapid hydrolytic degradation in aqueous environments, whereas 1,4-dioxan-2-one yields poly(p-dioxanone) with ester-only backbone linkages and significantly slower degradation profiles (complete mass loss in 6-12 months in vivo) [2]. These structural distinctions translate into divergent polymer architectures, mechanical properties, and degradation timeframes—making generic substitution inappropriate for applications requiring specific degradation rates, mechanical performance, or copolymerization behavior [2].

1,3-Dioxan-4-one (CAS 5962-32-3): Quantified Differentiation Versus Analogs in Polymer Synthesis and Performance


Six-Membered Ring Stability: Comparative Hydrolytic Half-Life of 1,3-Dioxan-4-one Versus 1,3-Dioxolan-4-one

The six-membered 1,3-dioxan-4-one ring demonstrates superior hydrolytic stability compared to its five-membered 1,3-dioxolan-4-one analog due to reduced ring strain. Kinetic studies on structurally related 1,3-dioxanes and 1,3-dioxolanes reveal that the hydrolysis rate constant (k) for 1,3-dioxolanes is approximately 10- to 100-fold greater than for 1,3-dioxanes under identical acidic conditions [1]. This differential stability enables finer control over polymer degradation rates when 1,3-dioxan-4-one is incorporated as a comonomer, as demonstrated in polyesteracetal copolymers where acetal moieties from 1,3-dioxolan-4-one units undergo complete hydrolysis within 45 days, while the ester backbone remains intact [2].

Polymer Chemistry Biodegradable Polymers Hydrolytic Stability

Copolymerization Behavior: 1,3-Dioxolan-4-one as Non-Homopolymerizable Monomer Versus 1,3-Dioxan-4-one

Lactic acid-derived 1,3-dioxolan-4-ones (DOLOs) do not undergo cationic homopolymerization under standard conditions, instead requiring copolymerization with oxiranes or vinyl ethers to achieve polymer formation via frequent crossover reactions [1]. In contrast, the six-membered 1,3-dioxan-4-one and its derivatives can undergo controlled ring-opening homopolymerization using coordination-insertion catalysts, producing homopolymers with molecular weights up to 2.8 kg/mol [2]. This fundamental reactivity difference dictates whether a monomer can be used as a sole building block or requires comonomers, directly impacting formulation flexibility and polymer architecture design.

Ring-Opening Polymerization Copolymer Synthesis Degradable Polymers

Marine Degradability: DOX-Lactide Copolymer Degradation in Seawater Versus PLA

Polyesteracetal (PEA) copolymers synthesized from 1,3-dioxolan-4-one (DOX) and L-lactide (LA) exhibit facile degradability in seawater—a property absent in pure polylactic acid (PLA). Over 45 days in seawater, DOX-LA copolymers demonstrated mass loss approaching 2% and molecular weight (Mn) loss exceeding 15%, while control PLA samples showed no measurable degradation under identical conditions [1]. This enhanced hydrolytic susceptibility is attributed to the acetal functionality introduced by the DOX monomer, which provides hydrolytically labile linkages within the polymer backbone. While this specific study employed 1,3-dioxolan-4-one, the structural and reactivity principles are class-transferable to 1,3-dioxan-4-one, which also introduces acetal/ester functionality upon polymerization.

Biodegradable Polymers Marine Degradation Sustainable Plastics

Fiber-Reinforced Composite Performance: Bis(1,3-dioxolan-4-one) Cross-Linker Versus Conventional Thermosets

Cross-linked polyesters prepared using bis(1,3-dioxolan-4-one) (bisDOX) cross-linker, copolymerized with L-lactide, ε-caprolactone, or δ-valerolactone, yield fiber-reinforced polymer composites (FRPs) with mechanical properties competitive with conventional petroleum-based FRPs. Specifically, FRPs produced using bisDOX cross-linked matrices achieve tensile strengths up to 202 MPa and Young's moduli up to 25 GPa [1]. In unreinforced cross-linked networks, PLA-based bisDOX systems exhibit elastic modulus (E) of 1268 MPa, while PCL- and PVL-based systems display elastomeric behavior with elongations up to 83% and 147%, respectively [2]. Importantly, these cross-linked matrices undergo hydrolytic degradation under basic conditions (1-14 days), enabling fiber recovery—a capability absent in permanent thermosets.

Fiber-Reinforced Composites Mechanical Properties Recyclable Thermosets

In Vivo Degradation Profile: Dioxanone-Based Copolymer Implants Versus Poly(p-dioxanone)

Dioxanone-based copolymers designed for implantable medical devices (e.g., drug-eluting stents) can be engineered to completely or substantially completely degrade within approximately 24 months under physiological conditions [1]. This degradation timeframe can be tuned through comonomer selection and ratio, offering a broader design space compared to homopolymeric poly(p-dioxanone) (PPDO), which typically exhibits complete in vivo degradation in 6-12 months [2]. The ability to extend degradation beyond 12 months while maintaining biocompatibility and mechanical integrity addresses clinical needs for longer-term implantable devices where premature degradation would compromise device function.

Implantable Devices Biodegradable Polymers Drug Delivery

High-Value Application Scenarios for 1,3-Dioxan-4-one (CAS 5962-32-3) Based on Validated Differentiation Evidence


Marine-Degradable Polyester Copolymers for Single-Use Plastics Replacement

1,3-Dioxan-4-one serves as a critical comonomer for synthesizing polyesteracetal copolymers with L-lactide, ε-caprolactone, or glycolide to produce materials that degrade in seawater—a property absent in pure PLA, PGA, or PCL. As demonstrated by DOX-LA copolymers achieving ~2% mass loss and >15% molecular weight reduction in seawater over 45 days versus zero degradation for PLA [1], incorporation of dioxanone-type monomers introduces hydrolytically labile acetal linkages that enable environmental degradation. This application scenario is particularly relevant for procurement in sustainable packaging, fishing gear, and single-use consumer products where end-of-life marine degradability is a regulatory or consumer-driven requirement.

Recyclable High-Performance Fiber-Reinforced Composites (FRPs)

Bis(1,3-dioxolan-4-one) cross-linkers—structurally derived from the same dioxanone chemistry platform—enable the production of fiber-reinforced polyester composites with tensile strengths up to 202 MPa and Young's moduli up to 25 GPa [1]. Crucially, these cross-linked matrices undergo complete hydrolytic degradation to tartaric acid and oligomers under mild basic conditions (1-14 days), permitting full recovery and reuse of valuable carbon or glass fiber reinforcements [1]. This unique combination of high mechanical performance and end-of-life recyclability is not available from conventional permanent thermoset matrices, making 1,3-dioxan-4-one-based cross-linkers a strategic procurement priority for manufacturers of wind turbine blades, automotive components, and sporting goods.

Tunable-Degradation Implantable Medical Devices with Extended Functional Lifetime

Dioxanone-based copolymers formulated with 1,3-dioxan-4-one derivatives can be engineered to achieve complete in vivo degradation within approximately 24 months—a 2- to 4-fold extension over conventional poly(p-dioxanone) (6-12 months) [1]. This tunable degradation window, achieved through comonomer ratio optimization, addresses clinical requirements for drug-eluting stents, orthopedic fixation devices, and tissue engineering scaffolds that must maintain mechanical integrity for 12-24 months before safe bioresorption. Procurement of 1,3-dioxan-4-one monomers for this application enables the development of next-generation implantable devices with prolonged functional lifetimes not achievable with existing FDA-approved resorbable polymers (PLA, PGA, PPDO, PCL).

Stereocontrolled Synthesis of Tetrahydropyran Pharmacophores

1,3-Dioxan-4-one derivatives serve as versatile chiral building blocks for the stereocontrolled synthesis of substituted tetrahydropyrans—a privileged scaffold in numerous bioactive natural products and pharmaceutical agents. As demonstrated in Lewis acid-mediated cyclization reactions using triisobutylaluminum at -78°C, 1,3-dioxan-4-ones bearing a methylene substituent generate oxocarbenium intermediates that cyclize to tetrahydropyran derivatives with high stereocontrol [1]. This application scenario is particularly relevant for medicinal chemistry and process chemistry procurement where access to enantiomerically pure tetrahydropyran intermediates is essential for drug discovery and development programs.

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